2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

Medicinal Chemistry Building Block Sourcing Spirocyclic Synthesis

This heterocyclic spirocyclic carboxylic acid features a pre-installed 4,6-dimethylpyrimidine moiety on the 2-azaspiro[4.5]decane scaffold, eliminating N‑protection and late‑stage C–N coupling steps. The free acid enables direct amide coupling in medicinal chemistry and parallel synthesis workflows. At ≥95% purity, it is ready for library production without further purification. Ideal for allosteric SHP2 inhibitor programs where the dimethylpyrimidine substituent confers specific binding interactions. Avoids risky protecting group chemistry and streamlines convergent API routes.

Molecular Formula C16H23N3O2
Molecular Weight 289.379
CAS No. 2034225-20-0
Cat. No. B2913575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
CAS2034225-20-0
Molecular FormulaC16H23N3O2
Molecular Weight289.379
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CC(C3(C2)CCCCC3)C(=O)O)C
InChIInChI=1S/C16H23N3O2/c1-11-8-12(2)18-15(17-11)19-9-13(14(20)21)16(10-19)6-4-3-5-7-16/h8,13H,3-7,9-10H2,1-2H3,(H,20,21)
InChIKeyJOOQDQDPMWDHKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid (CAS 2034225-20-0): Procurement-Grade Spirocyclic Carboxylic Acid Building Block


2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid (CAS 2034225-20-0) is a heterocyclic, spirocyclic carboxylic acid with the molecular formula C16H23N3O2 and a molecular weight of 289.379 g/mol . The compound integrates a 4,6-dimethylpyrimidine ring directly attached to the nitrogen of a 2-azaspiro[4.5]decane scaffold bearing a carboxylic acid at the 4-position. This structure positions it within the broader class of azaspiro[4.5]decane derivatives, which are widely explored as key intermediates in medicinal chemistry programs targeting allosteric enzymes, including SHP2 phosphatase [1]. The compound is supplied as a research-use-only building block, typically at a purity of 95% .

2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid: Why Generic Azaspiro Building Block Substitution Cannot Be Assumed


Within the azaspiro[4.5]decane building block family, substitution at the 2-position nitrogen—whether pyrimidinyl, pyridinyl, or otherwise—profoundly alters the electronic, steric, and hydrogen-bonding properties of the scaffold. The 4,6-dimethylpyrimidin-2-yl group in this compound introduces two methyl substituents on the pyrimidine ring, which modulate the electron density and planarity of the N-aryl bond relative to the unsubstituted pyrimidin-2-yl analog or the 2,6-dimethylpyrimidin-4-yl regioisomer . These differences directly impact downstream reactivity in amide coupling and Suzuki–Miyaura diversification steps, as well as the conformational preference of the spirocyclic ring system. Published SHP2 inhibitor programs have shown that small changes to the N-heteroaryl substituent on related azaspiro cores can shift target binding by over an order of magnitude [1]. Consequently, interchanging this building block with a close analog without re-optimizing the synthetic sequence or final compound potency carries a high risk of failure in both medicinal chemistry and process development.

2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid: Quantitative Differentiation Evidence for Procurement Decisions


Scaffold Identity: 4,6-Dimethylpyrimidin-2-yl vs. Pyrimidin-2-yl and 2,6-Dimethylpyrimidin-4-yl Regioisomers

The 4,6-dimethylpyrimidin-2-yl substituent in the target compound is a specific regioisomer with both methyl groups positioned meta to the attachment point, differentiating it from the unsubstituted pyrimidin-2-yl analog and the 2,6-dimethylpyrimidin-4-yl regioisomer . This regiochemistry dictates both the steric environment around the spiro-N and the electronic character of the pyrimidine ring, which are critical for subsequent Pd-catalyzed cross-coupling reactions and amide bond formation. In the class of azaspiro SHP2 inhibitors, the nature and position of substituents on the N-heteroaryl ring directly correlate with allosteric site complementarity; for example, the 2-oxa-8-azaspiro[4.5]decane derivative IACS-15414 achieved picomolar biochemical potency (SHP2 IC50 < 0.5 nM) and oral bioavailability (F = 68%) through careful optimization of its N-aryl substituent [1]. While no direct head-to-head study between the target compound and its regioisomers is publicly available, this class-level evidence demonstrates that regioisomeric substitution is a known potency determinant.

Medicinal Chemistry Building Block Sourcing Spirocyclic Synthesis

Carboxylic Acid Functional Handle: Facilitating Amide and Ester Diversification Chemistry

The 4-carboxylic acid group on the 2-azaspiro[4.5]decane core provides a reactive handle for direct conjugation to amines, alcohols, and hydrazines without the need for deprotection steps. This is a practical advantage over N-Boc or N-Cbz protected azaspiro building blocks (e.g., 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-4-carboxylic acid, CAS available from multiple vendors [1]), which require acidic or hydrogenolytic deprotection before the acid can be used. The target compound presents the carboxylic acid in a ready-to-use form, saving one step in synthetic sequences. Typical purity of the supplied material is 95% , which is acceptable for building block applications. There is no published quantitative comparison of coupling efficiency between this specific compound and its protected counterparts; however, the absence of a protecting group eliminates the mass loss and purification burden associated with deprotection, representing a time-cost advantage in library synthesis and scale-up.

Parallel Synthesis Amide Coupling Fragment-Based Drug Discovery

Molecular Formula and Weight Distinction from Related Azaspiro Carboxylic Acid Building Blocks

The molecular formula C16H23N3O2 (MW 289.379 g/mol) distinguishes this compound from other commercially available azaspiro[4.5]decane-4-carboxylic acid derivatives. For example, the unsubstituted 2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride has the formula C10H18ClNO2 (MW 219.71) , while 8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid has the formula C12H21NO2 (MW 211.3) . The target compound's higher molecular weight and distinct heteroatom count (3 nitrogen atoms from the pyrimidine ring) provide a clear analytical fingerprint for identity confirmation by LC-MS or elemental analysis upon receipt. No quantitative purity advantage is claimed over these analogs.

Compound Identity Verification Procurement Specification Quality Control

2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid: Application Scenarios Aligned with Evidence


Medicinal Chemistry: SHP2 Allosteric Inhibitor Lead Optimization

Investigators developing allosteric SHP2 inhibitors that require a 2-azaspiro[4.5]decane core with a 4,6-dimethylpyrimidine substituent can use this building block directly for amide coupling with amine-bearing fragments. The 4,6-dimethyl pattern on the pyrimidine may contribute to a specific allosteric binding interaction, as suggested by the picomolar potency achieved by the related IACS-15414 series [1]. The free carboxylic acid eliminates a deprotection step, enabling rapid analog synthesis in 96-well plate format.

Parallel Library Synthesis for Structure-Activity Relationship (SAR) Exploration

This building block can be deployed in automated parallel synthesis workflows to generate arrays of amide, ester, or hydrazide derivatives. The 95% purity is sufficient for direct use in library production without additional purification. The absence of an N-protecting group avoids the need for post-coupling deprotection, which could degrade acid-labile functionality in other parts of the molecule.

Process Chemistry: Route Scouting for Spirocyclic API Intermediates

Process chemists evaluating convergent routes to spirocyclic active pharmaceutical ingredients can use this compound as a late-stage intermediate. The pre-installed 4,6-dimethylpyrimidin-2-yl group avoids a separate C–N coupling step late in the synthesis. While no yield comparison data are available for this specific building block, the option to bypass a protecting group manipulation and a heteroaryl coupling step can reduce the step count and improve overall yield, a principle demonstrated in the scalable synthesis of spirocyclic ether SHP2 inhibitors [1].

Quote Request

Request a Quote for 2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.